![molecular formula C11H15N3O B3244220 (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one CAS No. 1609430-36-5](/img/structure/B3244220.png)
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Overview
Description
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a pyridin-3-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidinone ring with pyridin-3-ylmethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridin-3-ylmethylamino group.
Reduction: Reduced derivatives of the pyrrolidinone ring.
Substitution: Substituted derivatives at the pyridin-3-ylmethylamino group.
Scientific Research Applications
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
- (5S)-5-{[(pyridin-2-ylmethyl)amino]methyl}pyrrolidin-2-one
- (5S)-5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-one
- (5S)-5-{[(quinolin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Uniqueness: (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one is unique due to the specific positioning of the pyridin-3-ylmethylamino group, which can influence its binding affinity and specificity towards molecular targets. This positioning can also affect the compound’s reactivity and stability, making it distinct from its analogs.
Properties
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


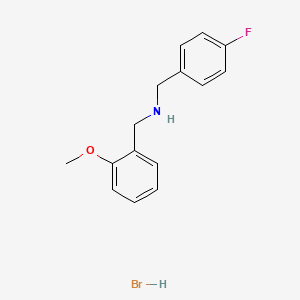

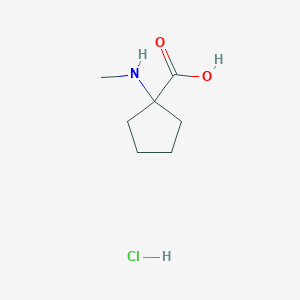

amine hydrochloride](/img/structure/B3244168.png)
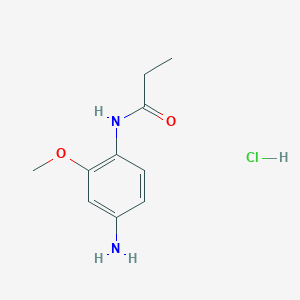
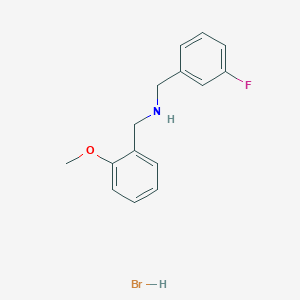
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3244187.png)
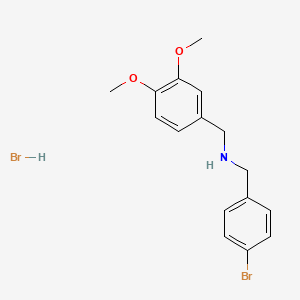
![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B3244216.png)
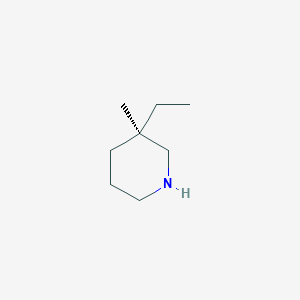
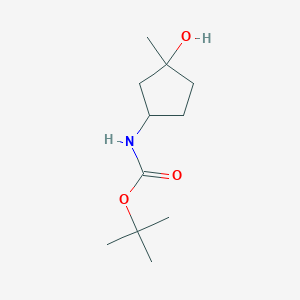
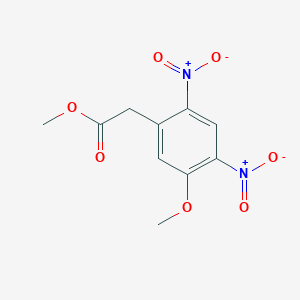
![2-[(3-Ethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)methyl]-3,5-dimethoxybenzoic Acid](/img/structure/B3244239.png)
